5-bromo-N-prop-2-ynylfuran-3-carboxamide
Description
5-Bromo-N-prop-2-ynylfuran-3-carboxamide is a brominated furan derivative with a propargylamide substituent. Its molecular formula is C₈H₇BrN₂O₂, and it features a bromine atom at the 5-position of the furan ring and a carboxamide group at the 3-position, linked to a prop-2-ynyl (propargyl) chain. The compound’s structural uniqueness lies in its terminal alkyne group, which confers distinct electronic and reactivity profiles compared to aryl-substituted analogues.
Properties
IUPAC Name |
5-bromo-N-prop-2-ynylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-2-3-10-8(11)6-4-7(9)12-5-6/h1,4-5H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYSUTKROUJJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=COC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 5-bromo-N-prop-2-ynylfuran-3-carboxamide with structurally related furan- and pyridine-carboxamides from the provided evidence:
Key Observations
Positional Isomerism: The target compound’s carboxamide group at the furan-3 position distinguishes it from most analogues (e.g., furan-2-carboxamides in ).
Substituent Effects :
- Propargyl Group : The terminal alkyne in the target compound may enable click chemistry applications (e.g., Huisgen cycloaddition), unlike aryl or ether-linked substituents in analogues .
- Aryl vs. Alkyl Groups : Aryl-substituted analogues (e.g., ) exhibit higher molecular weights and lipophilicity, which may influence solubility and membrane permeability.
Heterocyclic Cores : Pyridine-based analogues (e.g., ) differ in aromaticity and hydrogen-bonding capacity compared to furan derivatives.
Physicochemical and Analytical Data
- LC/MS Retention Times : For example, the allyloxy-substituted analogue in has a retention time of 3.17 min under SMD-FA10-long conditions. Comparable data for the target compound are unavailable but could be predicted based on its lower molecular weight (~243 vs. 322.15 in ).
- Solubility : Propargyl-substituted compounds often exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), whereas aryl analogues (e.g., ) may require co-solvents due to higher hydrophobicity.
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